Acetic acid, fluoro-, calcium salt
Description
Acetic acid, fluoro-, calcium salt (calcium fluoroacetate) is the calcium salt of fluoroacetic acid (CH₂FCOO⁻Ca²⁺). This compound is part of a broader class of fluorinated carboxylates, where the substitution of hydrogen with fluorine at the α-carbon significantly alters physicochemical properties. Fluoroacetic acid itself is highly acidic (pKa ~2.6), approximately 2 pKa units lower than acetic acid (pKa ~4.76), due to fluorine’s strong electron-withdrawing inductive effect . The calcium salt’s ionic nature enhances its stability and solubility in polar solvents, making it relevant in industrial and pharmaceutical contexts, though its toxicity (shared with other fluoroacetates) necessitates careful handling .
Properties
IUPAC Name |
calcium;2-fluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3FO2.Ca/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCOBSSBNJZTEY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4CaF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
144-49-0 (Parent) | |
| Record name | Acetic acid, fluoro-, calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00213552 | |
| Record name | Acetic acid, fluoro-, calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63905-86-2 | |
| Record name | Acetic acid, fluoro-, calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, fluoro-, calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, fluoro-, calcium salt typically involves the reaction of fluoroacetic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, where fluoroacetic acid reacts with the calcium source to form the calcium salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where fluoroacetic acid is introduced to a calcium source under controlled conditions. The product is then purified through filtration and crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, fluoro-, calcium salt undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Acid-Base Reactions: It can react with strong acids or bases, leading to the formation of different salts or free fluoroacetic acid.
Complexation Reactions: It can form complexes with metal ions, which can alter its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. Conditions typically involve aqueous or organic solvents and controlled temperatures.
Acid-Base Reactions: Strong acids like hydrochloric acid or bases like sodium hydroxide are used. These reactions are usually carried out in aqueous solutions.
Complexation Reactions: Metal ions such as iron or copper can be used to form complexes. These reactions may require specific pH conditions and the presence of coordinating ligands.
Major Products Formed
Substitution Reactions: Products include substituted acetic acid derivatives.
Acid-Base Reactions: Products include different calcium salts or free fluoroacetic acid.
Complexation Reactions: Products include metal-fluoroacetic acid complexes.
Scientific Research Applications
Acetic acid, fluoro-, calcium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluoroacetic acid derivatives.
Biology: It is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in targeting specific metabolic pathways.
Industry: It is used in the production of various industrial chemicals and as a component in certain manufacturing processes.
Mechanism of Action
The mechanism of action of acetic acid, fluoro-, calcium salt involves its interaction with biological molecules. The fluoro group can inhibit specific enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways. This inhibition can affect various cellular processes, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other Fluoroacetic Acid Salts
Calcium fluoroacetate differs from salts like sodium, potassium, and ammonium fluoroacetate in cation-specific properties:
- Solubility: Calcium salts generally exhibit lower solubility in water compared to sodium or potassium salts.
- Toxicity: All fluoroacetates inhibit the citric acid cycle via lethal synthesis of fluorocitrate.
- Applications : Sodium fluoroacetate (Compound 1080) is used as a rodenticide, while calcium fluoroacetate’s applications are less documented, possibly due to handling challenges .
Comparison with Non-Fluorinated Calcium Salts
- Acidity : Calcium fluoroacetate’s parent acid (fluoroacetic acid) is far more acidic than acetic acid (ΔpKa ≈ 2.16), leading to stronger conjugate base stabilization. In contrast, calcium acetate (Ca(CH₃COO)₂) is less reactive in acidic environments .
- Biological Activity : Fluorine’s electronegativity enhances bioactivity. For example, fluorinated phenylacetic acid derivatives show higher antiproliferative effects on cancer cells compared to chloro or bromo analogues . This suggests calcium fluoroacetate could have unique interactions in biological systems.
Comparison with Fluorinated Calcium Compounds in Dental Studies
In a clinical study, dentifrices containing fluoro calcium phosphosilicate (a fluorinated calcium compound) reduced dental sensitivity more effectively than calcium sodium phosphosilicate or sodium fluoride. This highlights fluorine’s role in enhancing calcium-based compounds’ therapeutic efficacy, likely through improved mineral deposition or fluoride release .
Key Data and Research Findings
Table 1: Acidity and Bioactivity of Selected Compounds
Table 2: Clinical Efficacy of Fluorinated Calcium Compounds (Dental Study)
| Compound | Reduction in VAS Score (60 Days) | Significance vs. Control |
|---|---|---|
| Fluoro calcium phosphosilicate | 82% | p < 0.001 |
| Calcium sodium phosphosilicate | 68% | p < 0.05 |
| Sodium fluoride | 54% | Baseline |
Mechanistic Insights
- Electron-Withdrawing Effects: Fluorine’s induction destabilizes the conjugate base but enhances acidity through polarization, a phenomenon critical in fluorinated drug design .
- Hybridization Effects: Fluorine’s preference for sp³ hybridization (vs. sp² in enolates) reduces resonance stabilization, partially offsetting its inductive effects .
Biological Activity
Acetic acid, fluoro-, calcium salt, also known as calcium fluoroacetate, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C2H3CaF2O2
- Molecular Weight : 174.1 g/mol
- CAS Number : 63905-86-2
Calcium fluoroacetate acts primarily by inhibiting the enzyme aconitase in the citric acid cycle. This inhibition leads to a decrease in ATP production, ultimately resulting in cellular energy depletion. The presence of the fluorine atom enhances its reactivity and binding affinity to target enzymes and receptors, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that acetic acid and its salts exhibit antimicrobial activity. A study demonstrated that vinegar (which contains acetic acid) could suppress the growth of certain bacterial strains, suggesting that fluoroacetate may possess similar properties due to its acetic acid component .
Anticancer Effects
Calcium fluoroacetate has been studied for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth. For instance, a study on human colon cancer cell lines indicated that compounds related to acetic acid could influence cell survival rates and induce cell death under specific conditions .
Kidney Stone Prevention
A significant finding related to acetic acid is its role in preventing kidney stones. A study involving rats showed that oral administration of vinegar (containing 5% acetic acid) increased urinary citrate levels while reducing calcium excretion, which is critical for preventing calcium oxalate stone formation. This suggests that acetic acid may have a protective effect against nephrolithiasis through epigenetic mechanisms .
Case Studies
Q & A
Q. What are the standard laboratory methods for synthesizing calcium fluoroacetate?
Calcium fluoroacetate can be synthesized via neutralization reactions. A typical protocol involves:
Q. How can the solubility of calcium fluoroacetate be systematically evaluated across varying pH conditions?
- Experimental design : Prepare buffer solutions (pH 2–12) and saturate each with calcium fluoroacetate.
- Analysis : Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify dissolved calcium ions, or measure conductivity to infer ionic dissociation.
- Key considerations : Account for fluoride ion (F⁻) interference, which may require ion-selective electrodes for accurate measurements .
Q. What analytical techniques are suitable for verifying the chemical structure of calcium fluoroacetate?
- Fourier-transform infrared spectroscopy (FTIR) : Identify characteristic peaks for C-F (1100–1200 cm⁻¹) and carboxylate groups (1550–1650 cm⁻¹).
- X-ray diffraction (XRD) : Confirm crystalline structure and compare with computational models (e.g., density functional theory).
- Elemental analysis : Validate stoichiometry via calcium and fluorine content quantification .
Advanced Research Questions
Q. How does the fluorine substituent influence the stability of calcium fluoroacetate under high-temperature conditions?
Q. What advanced spectroscopic methods can resolve contradictions in reported coordination geometries of calcium fluoroacetate?
- Solid-state NMR : Use ¹⁹F and ⁴³Ca NMR to probe local coordination environments.
- Extended X-ray absorption fine structure (EXAFS) : Analyze calcium’s coordination number and bond distances in aqueous vs. crystalline states.
- Computational modeling : Validate experimental data with molecular dynamics simulations .
Q. How can researchers address discrepancies in thermodynamic data (e.g., enthalpy of dissolution) for calcium fluoroacetate?
Q. What strategies optimize the selective precipitation of calcium fluoroacetate from complex mixtures?
- pH-controlled precipitation : Exploit the compound’s low solubility in neutral-to-alkaline conditions (pH 7–10).
- Co-solvent systems : Use ethanol/water mixtures to reduce dielectric constant and enhance precipitation efficiency.
- Ion-exchange resins : Remove competing cations (e.g., Na⁺, Mg²⁺) prior to crystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
